Tunable Isozyme Selectivity: hCA IX/hCA II Selectivity Ratio of 10-15 for N⁴-Derivatives Versus Non-Selective Clinical Standard Acetazolamide
N⁴-substituted derivatives of 4-amino-N-(2-aminoethyl)benzenesulfonamide achieve selective inhibition of tumor-associated hCA IX over physiologically dominant hCA II with selectivity ratios of 10-15, a feature not attainable with the parent scaffold alone and superior to the clinically used acetazolamide (AAZ) which exhibits broad, non-selective inhibition across all CA isoforms [1]. This selectivity emerges from specific N⁴-substituents (notably compounds 11 and 12 bearing cationic moieties) attached via the aminoethyl handle, which interact with isoform-specific residues in the hCA IX active site while sparing hCA II.
| Evidence Dimension | hCA IX versus hCA II selectivity ratio |
|---|---|
| Target Compound Data | Selectivity ratio (hCA IX/hCA II) = 10-15 for optimized N⁴-substituted derivatives (compounds 11 and 12) |
| Comparator Or Baseline | Acetazolamide (AAZ): selectivity ratio ≈1 (non-selective, KI hCA IX = 25 nM, KI hCA II = 12 nM); Parent 4-amino-N-(2-aminoethyl)benzenesulfonamide: selectivity ratio ≈1 |
| Quantified Difference | Approximately 10- to 15-fold selectivity enhancement achieved through N⁴-derivatization compared to both parent scaffold and clinical standard AAZ |
| Conditions | In vitro CO₂ hydration stopped-flow assay; recombinant human CA isoforms I, II, IX, and XII; KI determination using Lineweaver-Burk plots; compounds pre-incubated with enzyme for 15 minutes |
Why This Matters
Procurement of this specific scaffold enables synthetic access to tumor-selective CA IX inhibitors, a therapeutic strategy for hypoxic solid tumors that cannot be realized with simpler sulfonamides lacking the derivatizable aminoethyl handle.
- [1] Sławiński J, Pogorzelska A, Żołnowska B, Brożewicz K, Vullo D, Supuran CT. Synthesis of a new series of N⁴-substituted 4-(2-aminoethyl)benzenesulfonamides and their inhibitory effect on human carbonic anhydrase cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. Eur J Med Chem. 2014 Sep 12;84:59-67. View Source
